molecular formula C18H25N3S B14162037 Benzenamine, N-(6-((4,6-dimethyl-2-pyrimidinyl)thio)hexyl)- CAS No. 90094-34-1

Benzenamine, N-(6-((4,6-dimethyl-2-pyrimidinyl)thio)hexyl)-

Cat. No.: B14162037
CAS No.: 90094-34-1
M. Wt: 315.5 g/mol
InChI Key: PXJXGJSPSWHDSF-UHFFFAOYSA-N
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Description

Benzenamine, N-(6-((4,6-dimethyl-2-pyrimidinyl)thio)hexyl)- is an organic compound that contains a benzenamine group attached to a hexyl chain, which is further linked to a pyrimidinyl group via a thioether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-(6-((4,6-dimethyl-2-pyrimidinyl)thio)hexyl)- typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thioether Bond: The initial step involves the reaction of 4,6-dimethyl-2-chloropyrimidine with a thiol compound to form the thioether linkage.

    Attachment of the Hexyl Chain:

    Formation of the Benzenamine Group: Finally, the benzenamine group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-(6-((4,6-dimethyl-2-pyrimidinyl)thio)hexyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidinyl group or the thioether linkage.

    Substitution: The benzenamine group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the pyrimidinyl group or thioether linkage.

    Substitution: Halogenated or nitrated derivatives of the benzenamine group.

Scientific Research Applications

Benzenamine, N-(6-((4,6-dimethyl-2-pyrimidinyl)thio)hexyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-(6-((4,6-dimethyl-2-pyrimidinyl)thio)hexyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thioether linkage and pyrimidinyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, N,4-dimethyl-
  • Benzenamine, 4-(6-methyl-2-benzothiazolyl)-
  • Benzoic acid, 4-(2,6-dimethyl-4-pyridinyl)-

Uniqueness

Benzenamine, N-(6-((4,6-dimethyl-2-pyrimidinyl)thio)hexyl)- is unique due to its specific structural features, such as the thioether linkage and the presence of both benzenamine and pyrimidinyl groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

90094-34-1

Molecular Formula

C18H25N3S

Molecular Weight

315.5 g/mol

IUPAC Name

N-[6-(4,6-dimethylpyrimidin-2-yl)sulfanylhexyl]aniline

InChI

InChI=1S/C18H25N3S/c1-15-14-16(2)21-18(20-15)22-13-9-4-3-8-12-19-17-10-6-5-7-11-17/h5-7,10-11,14,19H,3-4,8-9,12-13H2,1-2H3

InChI Key

PXJXGJSPSWHDSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCCCCCCNC2=CC=CC=C2)C

Origin of Product

United States

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